molecular formula C11H18Cl2N2O B2727165 2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride CAS No. 1707714-08-6

2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B2727165
CAS No.: 1707714-08-6
M. Wt: 265.18
InChI Key: RAKWHOLQWHNYMV-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a piperidine ring attached to a pyridine ring through an oxygen atom

Scientific Research Applications

2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(piperidin-3-yloxy)pyridine
  • 2-Methyl-6-(piperidin-3-yloxy)pyridine hydrochloride
  • 2-Methyl-6-(piperidin-3-yloxy)pyridine nitrate

Uniqueness

2-Methyl-6-(piperidin-3-yloxy)pyridine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-methyl-6-piperidin-3-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-4-2-6-11(13-9)14-10-5-3-7-12-8-10;;/h2,4,6,10,12H,3,5,7-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKWHOLQWHNYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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